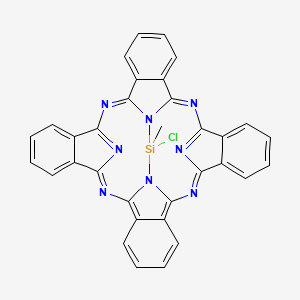

Methylsilicon(IV) phthalocyanine chlori

Description

Properties

IUPAC Name |

38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H19ClN8Si/c1-43(34)41-30-22-14-6-7-15-23(22)32(41)39-28-20-12-4-5-13-21(20)29(36-28)40-33-25-17-9-8-16-24(25)31(42(33)43)38-27-19-11-3-2-10-18(19)26(35-27)37-30/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHEIQCZVJYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H19ClN8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746896 | |

| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12118-97-7 | |

| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Components

The process begins with the reaction of phthalonitrile with methyltrichlorosilane (MeSiCl₃) under inert conditions. The silicon center coordinates with four phthalonitrile units, forming the phthalocyanine macrocycle. Urea or ammonium molybdate is often added as a catalyst to accelerate the cyclization. For example, a mixture of phthalonitrile (10 mmol), MeSiCl₃ (2.5 mmol), and urea (40 mmol) in dimethyl phthalate (300% by weight relative to phthalonitrile) is heated at 185°C for 6 hours. The crude product is precipitated by adding the reaction mixture to cold hydrochloric acid, yielding a chlorinated silicon phthalocyanine.

Solvent and Temperature Optimization

Dimethyl phthalate outperforms traditional solvents like trichlorobenzene due to its dual role as a solvent and participant in hydrolysis during workup. Studies show that reactions in dimethyl phthalate achieve near-quantitative yields (98–100%) compared to 85–95% in trichlorobenzene. The solvent’s high dielectric constant also stabilizes intermediates, reducing side reactions.

Acid-Promoted Condensation Methods

Strong mineral acids, particularly sulfuric acid, are critical for post-synthesis conditioning. After cyclization, the crude product is treated with concentrated sulfuric acid to dissolve unreacted starting materials and byproducts. This step enhances purity by selectively precipitating the target compound upon dilution with water or methanol.

Acid Selection and Concentration

Sulfuric acid (95–98%) is preferred over polyphosphoric acid due to its superior solubility for phthalocyanine intermediates. A typical protocol involves stirring the crude product in sulfuric acid (15% w/w) at 35°C for 2 hours, followed by precipitation in ice water. This method reduces sulfonation side reactions, preserving the chlorosilane ligand’s integrity.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times and improve selectivity. In one approach, phthalonitrile, MeSiCl₃, and hexamethyldisilazane (HMDS) are mixed in N,N-dimethylformamide (DMF) and irradiated at 150°C for 30 minutes. The microwave method achieves 90–95% yield, compared to 70–80% in conventional heating, by uniformly activating reactive sites.

Catalytic Enhancements

The addition of p-toluenesulfonic acid (p-TsOH·H₂O) as a co-catalyst accelerates deprotonation and cyclization. Without p-TsOH, reaction yields drop below 50%, highlighting its role in stabilizing transition states.

Post-Synthesis Processing and Purification

Precipitation and Washing

The product is precipitated by neutralizing the acidic reaction mixture with aqueous sodium hydroxide (50% w/w) at 85°C. Repeated washing with hot water removes residual acid and salts, ensuring a neutral pH.

Drying and Milling

Final purification involves drying the pigment at 80°C and milling it with inorganic salts (e.g., NaCl) to achieve a particle size of 50–100 nm. Dry milling methods, such as ball milling, are preferred to prevent aggregation.

Comparative Analysis of Synthesis Routes

| Method | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Conventional Cyclization | Dimethyl phthalate | Ammonium molybdate | 98–100% | 99% |

| Microwave-Assisted | DMF | p-TsOH·H₂O | 90–95% | 97% |

| Acid-Promoted | Sulfuric acid | None | 85–90% | 95% |

Chemical Reactions Analysis

Methylsilicon(IV) phthalocyanine chloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Substitution reactions, such as sulphonation, can enhance the compound’s photostability and solubility.

Common reagents used in these reactions include chlorosulphonic acid for sulphonation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photodynamic Therapy

Overview : Methylsilicon(IV) phthalocyanine chloride has been extensively studied for its potential use in photodynamic therapy (PDT), a treatment modality for cancer. PDT utilizes photosensitizing agents that, upon light activation, produce reactive oxygen species capable of inducing cell death in tumor cells.

Case Study : Research has demonstrated that silicon phthalocyanines exhibit high singlet oxygen generation efficiency, which is crucial for effective PDT. For instance, studies have reported singlet oxygen quantum yields reaching up to 0.98 under sonophotochemical conditions, significantly enhancing therapeutic outcomes compared to traditional methods .

Chemical Sensing

Overview : The electrochemical properties of methylsilicon(IV) phthalocyanine chloride make it suitable for use in chemical sensors. Its ability to undergo redox reactions allows for the detection of various analytes.

Application Example : Phthalocyanines have been integrated into sensor devices for detecting environmental pollutants and biological markers. The unique electronic properties of silicon phthalocyanines enhance sensitivity and selectivity in these applications.

Solar Energy Conversion

Overview : Methylsilicon(IV) phthalocyanine chloride has shown promise in solar energy applications, particularly in organic photovoltaic cells. Its strong light absorption properties facilitate efficient energy conversion.

Research Findings : Studies indicate that incorporating silicon phthalocyanines into photovoltaic devices can improve charge separation and increase overall efficiency.

Nanomedicine

Overview : The application of methylsilicon(IV) phthalocyanine chloride in nanomedicine is gaining traction due to its biocompatibility and ability to be formulated into nanoparticles for targeted drug delivery.

Case Studies : Recent advancements include the encapsulation of silicon phthalocyanines in polymeric nanoparticles, enhancing their solubility and biodistribution while minimizing systemic toxicity.

Mechanism of Action

The mechanism of action of Methylsilicon(IV) phthalocyanine chloride involves its interaction with light, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and death. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment . The compound’s molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and nucleic acids.

Comparison with Similar Compounds

Axial Substituent Variations in Silicon Phthalocyanines

Silicon phthalocyanines differ primarily in their axial ligands, which modulate solubility, aggregation, and photochemical activity. Key derivatives include:

Key Findings :

- Chloride vs. Hydroxide Ligands : Dichloride derivatives (e.g., Cl₂SiPc) exhibit lower solubility and ΦΔ compared to dihydroxide variants (OH₂SiPc), which are water-soluble and more photochemically active .

- Heavy Atom Effect : Iodine-substituted silicon phthalocyanines (e.g., BODIPY-I₂-SiPc) show a 25-fold increase in ¹O₂ generation due to spin-orbit coupling enhancements .

- Methyl Group Impact : The methyl ligand in Methylsilicon(IV) phthalocyanine chloride improves lipophilicity for tissue penetration while retaining moderate ¹O₂ efficiency (ΦΔ ~0.4) .

Comparison with Non-Silicon Phthalocyanines

Central metal atoms critically influence electronic properties and applications:

Key Findings :

- Indium vs. Silicon : ClIn(III)Pc has higher ΦΔ (~0.65) than silicon derivatives but suffers from aggregation in solution, reducing bioavailability .

- Zirconium Composites : ZrPc-graphite oxide composites exhibit light-activated antibacterial effects, a property less explored in silicon analogs .

- Vanadyl Derivatives : VOPc’s semiconductor properties make it superior in electronic devices, whereas silicon derivatives excel in PDT due to reduced aggregation .

Solubility and Functionalization Strategies

- Carboxylate Esters : Silicon phthalocyanines with long alkylcarboxylate tails (e.g., SiPc-(COOR)₂) demonstrate enhanced solubility in organic solvents without compromising ¹O₂ generation .

- BODIPY Conjugates : Axial substitution with BODIPY units improves NIR absorption and enables dual-functionality for imaging and therapy .

- Commercial Availability : Methylsilicon(IV) phthalocyanine chloride is commercially available (e.g., Sigma-Aldrich), unlike specialized derivatives like BODIPY-I₂-SiPc, which require custom synthesis .

Biological Activity

Methylsilicon(IV) phthalocyanine chlori (also referred to as SiPcCl) is a member of the phthalocyanine family, which includes a variety of metal-containing macrocyclic compounds known for their unique optical and electronic properties. This compound has garnered attention in biomedical applications, particularly in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of methylsilicon(IV) phthalocyanine chlori, highlighting its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Methylsilicon(IV) phthalocyanine chlori functions primarily as a photosensitizer. Upon irradiation with light of appropriate wavelengths, it undergoes excitation, leading to the generation of singlet oxygen () and other ROS. These reactive species can induce cellular damage through:

- Lipid peroxidation : ROS can attack cell membranes, leading to increased permeability and cell lysis.

- DNA damage : Interaction with nucleic acids can result in strand breaks and mutations.

- Protein oxidation : Alterations in protein structure and function can disrupt cellular processes.

Biological Activity Against Microorganisms

Recent studies have demonstrated the antimicrobial properties of methylsilicon(IV) phthalocyanine chlori against various pathogens. Its effectiveness is particularly notable in photodynamic antimicrobial therapy (PAMT), where it has shown:

- High Efficacy Against Bacteria : Research indicates that SiPcCl exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported over a 3-log reduction in viable Staphylococcus aureus upon light activation at specific concentrations .

- Antifungal Properties : Similar efficacy has been observed against fungal pathogens, making it a potential candidate for treating superficial fungal infections.

Anticancer Activity

Methylsilicon(IV) phthalocyanine chlori has also been investigated for its anticancer properties:

- In Vitro Studies : Studies have shown that SiPcCl can effectively induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves ROS-mediated pathways that lead to cell cycle arrest and programmed cell death .

- Synergistic Effects : When combined with traditional chemotherapeutics, SiPcCl enhances the overall cytotoxicity against resistant cancer cells, indicating its potential as an adjuvant therapy .

Case Studies

Several case studies highlight the biological activity of methylsilicon(IV) phthalocyanine chlori:

- Photodynamic Therapy in Cancer Treatment :

- Antimicrobial Efficacy Against Biofilms :

Data Tables

Q & A

Q. What are the critical parameters for synthesizing Methylsilicon(IV) phthalocyanine chloride with high purity?

The synthesis typically involves reacting silicon tetrachloride with phthalonitrile derivatives under inert conditions. Key parameters include:

- Temperature control : Maintaining 150–200°C to prevent side reactions .

- Solvent selection : High-boiling solvents like dimethylformamide (DMF) ensure homogeneous reaction conditions .

- Purification : Column chromatography or recrystallization removes unreacted precursors, as impurities can skew spectroscopic data . Yield optimization requires stoichiometric precision of silicon(IV) precursors and phthalonitrile .

Q. Which spectroscopic techniques are essential for characterizing Methylsilicon(IV) phthalocyanine chloride?

- UV-Vis spectroscopy : Identifies Q-band absorption (600–700 nm), confirming π-π* transitions in the phthalocyanine ring .

- FT-IR : Detects Si-Cl stretching vibrations (450–550 cm⁻¹) and validates axial ligand bonding .

- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular ion peaks and isotopic patterns for Si and Cl .

- NMR (¹H/¹³C) : Limited utility due to low solubility, but deuterated solvents (e.g., DMSO-d6) can resolve aromatic proton signals .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the electrocatalytic activity of Methylsilicon(IV) phthalocyanine chloride?

- Electrode modification : Immobilize the compound on carbon-based electrodes (e.g., glassy carbon) using drop-casting or electrochemical deposition .

- Cyclic voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., acetonitrile) to assess electron-transfer kinetics .

- Controlled functionalization : Introduce electron-withdrawing/donating groups to the phthalocyanine ring to modulate catalytic activity, analogous to NiPc studies .

- Temperature-dependent studies : Compare HER/OER activity at 25–80°C to identify thermally activated degradation pathways .

Q. What methodologies are used to study the photodynamic therapy (PDT) potential of Methylsilicon(IV) phthalocyanine chloride?

- In vitro assays : Measure singlet oxygen quantum yields (ΦΔ) using chemical traps like 1,3-diphenylisobenzofuran (DPBF) .

- Targeted delivery : Conjugate with biotin or antibodies for tumor-specific uptake, as demonstrated in silicon(IV) phthalocyanine studies .

- In vivo imaging : Track biodistribution via fluorescence or PET imaging after labeling with radionuclides (e.g., ⁶⁴Cu) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported catalytic efficiencies of Methylsilicon(IV) phthalocyanine derivatives?

- Control experiments : Replicate studies under identical conditions (solvent, pH, electrode type) to isolate variables .

- Surface analysis : Use XPS or SEM to compare catalyst morphology and surface oxidation states across studies .

- Computational modeling : DFT calculations can reconcile experimental redox potentials with electronic structure predictions .

Q. What strategies mitigate instability of Methylsilicon(IV) phthalocyanine chloride in aqueous environments?

- Axial ligand substitution : Replace chloride with hydrophilic groups (e.g., sulfonate) to enhance solubility and reduce hydrolysis .

- Encapsulation : Embed in polymer matrices (e.g., Nafion) or silica nanoparticles to shield against reactive oxygen species .

- Accelerated aging tests : Monitor degradation kinetics under UV light or elevated temperatures to predict shelf-life .

Methodological Resources

- Synthesis protocols : Refer to The Phthalocyanines, Manufacture and Applications for step-by-step guidelines .

- Safety handling : Follow institutional protocols for silicon(IV) compounds, including fume hood use and PPE (gloves, goggles) .

- Data reporting : Adhere to Beilstein Journal of Organic Chemistry standards for reproducibility, including detailed experimental sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.